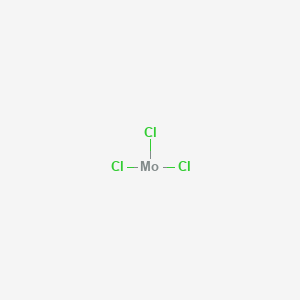

三氯化钼

描述

Molybdenum trichloride is an inorganic compound with the formula MoCl3 . It forms purple crystals . There are more than 50 known inorganic molybdenum compounds and also a few organometallic compounds .

Synthesis Analysis

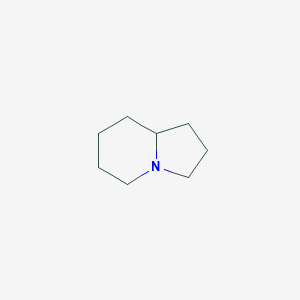

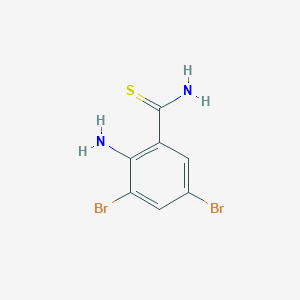

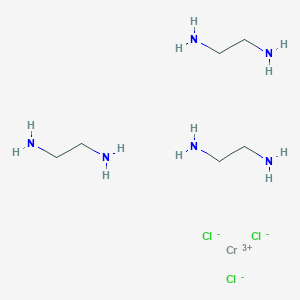

Molybdenum trichloride is synthesized by the reduction of molybdenum(V) chloride with hydrogen . A higher yield is produced by the reduction of pure molybdenum(V) chloride with anhydrous tin(II) chloride as the reducing agent . The reaction of [MoOCl3(thf)2] with MeS(CH2)3SMe or iPrS (CH2)2SiPr in dry CH2Cl2 produced moisture-sensitive green [MoOCl3(dithioether)] complexes .Molecular Structure Analysis

Selected bond lengths (Å) and angles (°) were determined and revealed that [MoOCl3{MeS(CH2)3SMe}] (six-membered chelate ring) was the fac isomer .Chemical Reactions Analysis

Molybdenum trichloride reacts readily with oxygen compounds. Water, alcohol, and aqueous acids convert it to M0OCI3. Aqueous bases form MoO(CH)3 . Heating in dry air oxidizes it to Reduction gives the trichloride at moderate temperatures and the metal at high temperatures .科学研究应用

Catalyst for Polymerization and Cyclotrimerization of Alkynes

Molybdenum(III) chloride reacts with tetrahydrothiophene to form complexes, which catalyze the polymerization and cyclotrimerization of alkynes . This application is significant in the field of organic synthesis, where these reactions are used to create complex organic molecules.

Use in Halide Double Perovskites

Molybdenum(III) chloride is used in the creation of halide double perovskites . These materials are a promising class of semiconducting materials for applications in solar cells and other optoelectronic devices .

Dimensionality Control of Optical and Magnetic Properties

Molybdenum(III) chloride is used in the creation of new Mo 3+ (4d 3) based chloride double perovskites . Their structures and dimensionalities can be tuned by means of the A-cation . This has implications for the control of optical and magnetic properties in these materials .

Use in Magnetic Halide Perovskites

The use of Molybdenum(III) chloride expands the scope of halide double perovskites beyond main group metals and beyond optoelectronics . This could lead to future developments in magnetic halide perovskites .

Use in Refractory Ceramics

Molybdenum(III) chloride is used in the production of refractory ceramics . These ceramics are used in applications that require materials to withstand extremely high temperatures.

Use in the Synthesis of Metallic Molybdenum

Molybdenum(III) chloride is used in the synthesis of metallic molybdenum . Metallic molybdenum has a variety of applications, including its use as a catalyst, in lubricants, and in alloys .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

A molybdenum trichloride complex that bears a trifluoromethyl group functioned as the most effective catalyst and produced up to 60,000 equiv. ammonia based on the molybdenum atom of the catalyst, with a molybdenum turnover frequency of up to 800 equiv. min −1 . The findings reported here can contribute to the development of an environmentally friendly next-generation nitrogen-fixation system .

属性

IUPAC Name |

trichloromolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Mo/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSVQAGPXAAOPV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Mo](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoCl3, Cl3Mo | |

| Record name | molybdenum(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdenum(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065503 | |

| Record name | Molybdenum chloride (MoCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdenum trichloride | |

CAS RN |

13478-18-7 | |

| Record name | Molybdenum trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum chloride (MoCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)